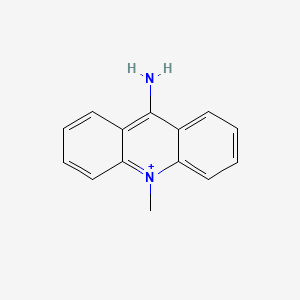

9-Amino-10-methylacridinium

Description

Contextualization within Acridine (B1665455) and Acridinium (B8443388) Chemistry

9-Amino-10-methylacridinium is a heterocyclic organic compound belonging to the acridine family. The foundational structure, acridine, is a nitrogen-containing polycyclic aromatic hydrocarbon, consisting of three fused benzene (B151609) rings. This planar structure is the parent heterocycle for a wide array of derivatives. chemistryviews.org When the nitrogen atom in the central ring of the acridine molecule is alkylated, in this case with a methyl group, it results in the formation of a cationic species known as an acridinium salt. evitachem.com

This compound is thus a specific derivative of the acridinium cation. Its structure features an amino group (-NH₂) substituted at the 9-position and a methyl group (-CH₃) attached to the nitrogen atom at the 10-position of the tricyclic acridine core. evitachem.com This substitution pattern imparts distinct chemical and physical properties. The positive charge on the nitrogen atom and the planar aromatic system are key features that influence its reactivity and applications, particularly its interactions with other molecules through π-π stacking and its notable photophysical characteristics. evitachem.comsolubilityofthings.com

Below is a data table summarizing the key chemical properties of the this compound cation.

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₂⁺ nih.gov |

| Molecular Weight | 209.27 g/mol nih.gov |

| IUPAC Name | 10-methylacridin-10-ium-9-amine nih.gov |

| CAS Number | 951-01-9 nih.gov |

| Structure | Tricyclic aromatic system with a quaternary nitrogen and a C9 amino group. evitachem.com |

| Key Features | Planar geometry, cationic charge, fluorescent properties. evitachem.com |

Historical Development and Significance of Acridinium Derivatives in Chemical Research

The study of acridine derivatives dates back to the early 20th century, with significant contributions from scientist Paul Ehrlich, who investigated acridine-based dyes for their antimicrobial properties. This early research marked a pivotal moment in medicinal chemistry, establishing a bridge between synthetic dyes and therapeutic agents. Compounds like Proflavine (B1679165) (3,6-diaminoacridine) and Acriflavin (a mixture including 3,6-diamino-10-methylacridinium (B1216087) chloride) were developed and used as antiseptics, notably during World War I, for treating infected wounds. ptfarm.pl

Over the decades, the significance of acridinium derivatives expanded far beyond their initial antiseptic applications. Their ability to intercalate with DNA base pairs became a subject of intense research, leading to the development of anticancer agents like Nitracrine. ptfarm.pl The inherent fluorescence of the acridine nucleus made these compounds valuable as biological stains and fluorescent probes for cellular imaging.

In the latter half of the 20th century and into the 21st, research focused on harnessing the unique chemiluminescent properties of specific acridinium derivatives, particularly acridinium esters. scrvt.comresearchgate.net These compounds, which emit light through chemical reactions, have become cornerstones in the field of clinical diagnostics, especially in high-sensitivity immunoassays. scrvt.comacs.org The continuous evolution of the acridinium molecule, through targeted chemical modifications, has led to significant improvements in assay performance, including enhanced light output and stability. scrvt.comnih.gov This historical trajectory from simple dyes to sophisticated diagnostic tools underscores the enduring versatility and importance of the acridinium system in chemical and biomedical research.

Scope and Research Trajectories of this compound

The research landscape for this compound and its closely related derivatives is multifaceted, primarily revolving around its photophysical and electrochemical properties. Key research trajectories include its application as a fluorescent probe, a building block in organic synthesis, and a catalyst in photoredox reactions.

Fluorescent Probes and Dyes: Like many acridinium compounds, this compound exhibits strong fluorescence. evitachem.comevitachem.com This property makes it a valuable tool in biochemical assays and imaging techniques, where it can be used as a marker to detect or quantify other molecules. evitachem.comsolubilityofthings.com Its ability to interact with biological molecules can lead to changes in its fluorescent signal, enabling its use as a sensor. evitachem.com

Chemiluminescence: Acridinium compounds are renowned for their use as chemiluminescent labels. evitachem.comscrvt.com Research has explored the chemiluminescent reactions of various acridinium derivatives, including those with different substituents at the 9-position. nih.govresearchgate.net The reaction of the acridinium core with an oxidant, often in the presence of a nucleophile, can lead to the emission of light, a phenomenon that forms the basis of highly sensitive detection methods in clinical chemistry. researchgate.netresearchgate.net

Photoredox Catalysis: A significant and growing area of research is the use of acridinium derivatives as organic photoredox catalysts. acs.orgethz.ch These catalysts can absorb visible light and participate in single-electron transfer processes to facilitate a wide range of organic transformations. chemistryviews.orgethz.ch Specifically, acridinium salts like 9-mesityl-10-methylacridinium (B1239669) have proven to be powerful photo-oxidants, enabling reactions such as hydroaminations, cycloadditions, and the functionalization of C-H bonds under mild conditions. ethz.chgoogle.comsmolecule.com While much of the focus has been on derivatives with bulky groups at the 9-position, the fundamental acridinium scaffold, as present in this compound, is central to this catalytic activity. evitachem.comresearchgate.net

The table below provides a comparative overview of different acridinium derivatives and their primary research applications.

| Compound Name | Key Substituents | Primary Research Applications |

| This compound | 9-amino, 10-methyl | Fluorescent probe, synthetic intermediate, photoredox catalysis. evitachem.comsolubilityofthings.com |

| Acriflavin (3,6-diamino-10-methylacridinium chloride) | 3,6-diamino, 10-methyl | Antiseptic, biological stain. ptfarm.pl |

| Lucigenin (Bis-N-methylacridinium) | Dimer of N-methylacridinium | Chemiluminescence, analytical chemistry. researchgate.netrsc.org |

| 9-Mesityl-10-methylacridinium | 9-mesityl, 10-methyl | Photoredox catalysis, chemiluminescence. ethz.chresearchgate.netresearchgate.net |

| Acridinium Esters | 9-carboxyl ester, 10-methyl | Chemiluminescent labels for immunoassays. scrvt.comresearchgate.net |

Ongoing research continues to explore the synthesis of new acridinium derivatives and expand their applications in materials science, organic synthesis, and bioanalytical chemistry. chemistryviews.orgsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

951-01-9 |

|---|---|

Molecular Formula |

C14H13N2+ |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-amine |

InChI |

InChI=1S/C14H12N2/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9,15H,1H3/p+1 |

InChI Key |

SQFZLHHJWJODCA-UHFFFAOYSA-O |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N |

Other CAS No. |

951-01-9 |

Related CAS |

36141-84-1 (iodide) 5776-38-5 (chloride) 64046-88-4 (bromide) |

Synonyms |

10-methyl-9-aminoacridine 9-amino-10-methylacridinium 9-amino-10-methylacridinium bromide 9-amino-10-methylacridinium chloride 9-amino-10-methylacridinium hydroiodide 9-amino-10-methylacridinium iodide 9-amino-10-methylacridinium nitrate |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 9 Amino 10 Methylacridinium

Established Synthetic Pathways for 9-Amino-10-methylacridinium Salts

The construction of the this compound core can be achieved through several established synthetic routes, each with its own advantages and applications.

Direct Methylation Approaches

Direct methylation of a pre-existing acridine (B1665455) scaffold is a common strategy to introduce the methyl group at the N-10 position. One notable method involves the direct methylation of 9-isothiocyanatoacridine (B1218491) using methyl trifluoromethanesulfonate. This reaction proceeds with high efficiency, yielding 10-methyl-9-isothiocyanatoacridinium triflate in 90% yield under mild conditions. evitachem.com The resulting isothiocyanate group is highly reactive and allows for subsequent nucleophilic additions at room temperature. evitachem.com

Another approach involves the methylation of a 9-aminoacridine (B1665356) derivative. For instance, the synthesis of 2-azido- and 3,6-diazido-10-methylacridinium salts begins with the corresponding nitro- and diaminoacridines. A key step in this multi-step synthesis is the methylation of the ring nitrogen. uab.edu However, steric hindrance can be a limiting factor, as demonstrated by the unsuccessful methylation of 4-acetamido-9-aminoacridine. uab.edu

Reactions Involving Amines for Acridinium (B8443388) Core Functionalization

The introduction of the amino group at the 9-position is a critical step in the synthesis of this compound salts. This is often achieved by reacting a suitable precursor, such as a 9-chloroacridinium salt, with an amine.

A typical synthesis starts with 10-methylacridine or its derivatives. evitachem.com Chlorination at the 9-position is accomplished using reagents like phosphorus pentachloride or thionyl chloride. evitachem.com The resulting 9-chloro-10-methylacridinium (B15342978) intermediate is then reacted with ammonia (B1221849) or primary amines to introduce the amino group, yielding the desired this compound salt. evitachem.com This amination reaction is often facilitated under acidic conditions. evitachem.com For example, 3,6-dimethoxy-9-chloro-10-methyl-acridinium chloride can be reacted with various amines to furnish the corresponding 9-amino derivatives. evitachem.com

The reactivity of 9-chloroacridine (B74977) with various primary and secondary amines provides a versatile route to a wide range of substituted 9-aminoacridines. orgsyn.org A method avoiding the isolation of the moisture-sensitive 9-chloroacridine involves its in-situ formation followed by reaction with ammonium (B1175870) carbonate in phenol. orgsyn.org

Electrochemical Synthesis Methods for Acridinium Salts

Electrochemical methods offer a controlled and often more sustainable approach to the synthesis of acridinium salts. These methods can be particularly useful for oxidation steps that might otherwise require harsh chemical oxidants.

One patented method describes the synthesis of 9-mesityl-10-methylacridinium (B1239669) salts starting from N-methylacridinium salts and mesityl magnesium bromide. The subsequent oxidation of the intermediate is carried out electrochemically at a controlled potential of 0.61 V. google.com This method is reported to increase the yield of the target product by 20% and significantly reduce the reaction time compared to traditional methods. google.com

Furthermore, a two-step continuous-flow system has been developed for the synthesis of functionalized acridinium photocatalysts. This system integrates photochemistry and electrochemistry. The process involves the photochemical cross-coupling of an acridinium dye with an organotrifluoroborate, followed by electrocatalytic dehydrogenation in an electrochemical reactor. acs.orgchinesechemsoc.orgchinesechemsoc.org This innovative approach allows for the site-selective late-stage C(aryl)–H functionalization of the acridinium core, enabling the introduction of a diverse range of alkyl groups. acs.orgchinesechemsoc.orgchinesechemsoc.org

Synthesis and Characterization of Novel this compound Derivatives and Analogs

The functionalization of the this compound scaffold is a key strategy for modulating its properties, such as fluorescence, redox potential, and biological activity.

N-Substituted 9-Amino/Iminoacridinium Syntheses

The amino group at the 9-position serves as a versatile handle for further derivatization. N-substituted 9-aminoacridine derivatives can be prepared through various methods, including reductive amination and nucleophilic aromatic substitution. google.com

One-pot synthetic approaches have been developed for the preparation of N-substituted 9-aminoacridine derivatives. google.com For instance, direct reductive amination of aldehydes with a 9-aminoacridine compound in the presence of a suitable reducing agent can yield derivatives where the substituent is a -CH2-aryl or -CH2-heteroaryl group. google.com

Another strategy involves the reaction of 9-aminoacridine with various halides, such as substituted phenacyl, benzoyl, and benzyl (B1604629) halides, to produce N-substituted derivatives. nih.govnih.gov These reactions are typically carried out by stirring the reactants at room temperature followed by refluxing. nih.gov

Derivatization at the 9-Position for Modulating Properties

Modification at the 9-position of the acridinium core is a powerful tool for fine-tuning the molecule's properties. The amino group can act as a nucleophile, allowing for a variety of chemical transformations. evitachem.comevitachem.com

For example, the synthesis of novel 9-aminoacridine derivatives with a cobalt bis(dicarbollide) moiety has been achieved. This involves a "click" reaction between a 9-azido derivative of acridine and cobalt bis(dicarbollide)-based terminal alkynes. mdpi.com The initial azidoacridine was prepared by reacting 9-methoxyacridine (B162088) with N3CH2CH2NH2. mdpi.com

Furthermore, the development of a modular synthetic strategy for asymmetric acridinium salts based on a combination of directed ortho-metalation (DoM) and halogen-metal exchange (X–M) processes has been reported. rsc.org This approach allows for the creation of a diverse panel of acridinium salts with various substitution patterns, leading to distinct photophysical and electrochemical properties. rsc.orgresearchgate.net

Data Tables

Table 1: Examples of Synthetic Methods for this compound and its Derivatives

| Starting Material(s) | Reagent(s) | Product | Key Features |

| 9-Isothiocyanatoacridine | Methyl trifluoromethanesulfonate | 10-Methyl-9-isothiocyanatoacridinium triflate | High yield (90%), mild conditions evitachem.com |

| 10-Methylacridine derivatives | 1. Phosphorus pentachloride or thionyl chloride 2. Ammonia or primary amines | This compound chloride | Two-step process involving chlorination and amination evitachem.com |

| N-Methylacridinium salts, Mesityl magnesium bromide | Electrochemical oxidation (0.61 V) | 9-Mesityl-10-methylacridinium salt | Increased yield and reduced reaction time google.com |

| Acridinium dye, Organotrifluoroborate | Visible light, Electrocatalytic dehydrogenation | Functionalized acridinium photocatalysts | Continuous-flow system for late-stage functionalization acs.orgchinesechemsoc.orgchinesechemsoc.org |

| 9-Aminoacridine, Aldehydes | Reducing agent | N-substituted 9-aminoacridine | One-pot reductive amination google.com |

| 9-Aminoacridine | Substituted phenacyl, benzoyl, or benzyl halides | N-substituted 9-aminoacridine derivatives | Condensation reaction nih.govnih.gov |

| 9-Methoxyacridine, N3CH2CH2NH2 | - | N9-Azidoacridine | Precursor for "click" reactions mdpi.com |

Synthesis of Acridinium-Based Conjugates for Biochemical Applications

The unique fluorescent properties of this compound make it a valuable scaffold for creating biochemical probes. evitachem.com Its structure allows for conjugation with various biomolecules, including peptides and proteins, which can modulate the compound's activity and bioavailability. nih.gov

The synthesis of these conjugates often involves leveraging the reactivity of the amino group at the 9-position. This group can act as a nucleophile, enabling the covalent attachment of other molecules. evitachem.com For instance, an amide bond can be formed by reacting a carboxylic acid group on a target molecule with the amino group of the acridinium compound. This process typically requires the activation of the carboxylic acid to an active ester or anhydride (B1165640) before its reaction with the amino group. google.com

The resulting conjugates have found use in various biochemical assays. The strong fluorescence of the acridinium core provides a detectable signal that can be influenced by the local environment, such as solvent polarity and pH. evitachem.com This sensitivity allows for the development of fluorescent probes that can monitor biochemical processes. evitachem.com

Table 1: Examples of Biochemical Conjugation Strategies

| Conjugation Partner | Reactive Group on Partner | Resulting Linkage | Application |

| Peptide | C-terminal Carboxylic Acid | Amide | Probing protein-peptide interactions |

| Enzyme | Surface Lysine Residue | Amide | Enzyme activity assays |

| Oligonucleotide | 5' or 3' Terminus | Phosphoramidate | DNA/RNA detection |

This table provides illustrative examples of how this compound can be conjugated to biomolecules for various biochemical applications.

Generation of Photo-redox Catalysts from this compound Precursors

This compound and its derivatives are significant in the field of photoredox catalysis, where they can initiate chemical reactions using visible light. researchgate.netrsc.orgrsc.org These organic photocatalysts offer a more sustainable alternative to traditional transition-metal-based catalysts. rsc.org

The generation of highly efficient photo-redox catalysts often involves the synthesis of 9-substituted 10-methylacridinium (B81027) ions. researchgate.net A key example is 9-mesityl-10-methylacridinium, which is known for its exceptional photophysical properties. researchgate.netacs.org Upon photoexcitation, this molecule can form a long-lived triplet electron-transfer state with high energy, making it a powerful oxidant. researchgate.netresearchgate.net

The synthesis of these catalysts can be achieved through various methods. One approach involves the reaction of an N-methylacridinium salt with a Grignard reagent, such as mesityl magnesium bromide, followed by electrochemical oxidation. This method has been shown to increase the yield of the target product and reduce reaction times. google.com The resulting 9-aryl-substituted acridinium salts can be tailored to have specific redox potentials and excited-state lifetimes by modifying the substituent at the 9-position. rsc.org

These acridinium-based photocatalysts have been successfully employed in a variety of organic transformations, including the hydroamination of alkenes and selective oxidation reactions. acs.orggoogle.com

Table 2: Properties of Selected Acridinium-Based Photo-redox Catalysts

| Catalyst | Excited State Energy (eV) | Key Features |

| 9-Mesityl-10-methylacridinium | 2.37 | Long-lived triplet state, high quantum yield. researchgate.netresearchgate.net |

| 2-Bromophenyl-N-methylacridinium | - | Effective for selective C-O bond cleavage. rsc.orgrsc.org |

This table highlights the properties of specific acridinium-based photocatalysts, demonstrating how structural modifications influence their catalytic activity.

Advanced Synthetic Techniques and Optimization for Yield and Purity of this compound and its Derivatives

Optimizing the synthesis of this compound and its derivatives is crucial for their practical application. Several methods have been developed to improve yield and purity.

One common synthetic route to this compound chloride starts with 10-methylacridine. evitachem.com This precursor is chlorinated at the 9-position using reagents like phosphorus pentachloride or thionyl chloride. evitachem.com The subsequent amination with ammonia or a primary amine yields the final product. evitachem.com

Another strategy involves the direct methylation of 9-isothiocyanatoacridine with methyl trifluoromethanesulfonate. This method is noted for its mild reaction conditions and high yield (90%) of the corresponding 10-methyl-9-isothiocyanatoacridinium triflate, which can be further converted to the amino derivative. evitachem.com

For the synthesis of 9-substituted derivatives, such as the photo-redox catalyst 9-mesityl-10-methylacridinium, advanced techniques like controlled potential electrolysis for the oxidation step have been employed. google.com This electrochemical method allows for precise control over the reaction, leading to a higher yield (up to 86%) and purity of the final product compared to traditional methods. google.com The use of diethyl ether as a solvent in this process is also advantageous due to its ease of removal. google.com

Purification of the final products is often achieved through recrystallization from appropriate solvents, such as hot water or dilute acetic acid, which can significantly improve purity. The choice of solvent and reaction conditions, including stoichiometry and temperature, is critical to prevent unwanted side reactions and maximize the selectivity of the synthesis. acs.org

Table 3: Comparison of Synthetic Methods for Acridinium Derivatives

| Method | Starting Material | Key Reagents | Reported Yield | Advantages |

| Chlorination/Amination | 10-Methylacridine | Thionyl chloride, Ammonia | - | Established route. evitachem.com |

| Direct Methylation | 9-Isothiocyanatoacridine | Methyl trifluoromethanesulfonate | 90% | Mild conditions, high yield. evitachem.com |

| Grignard/Electrolysis | N-Methylacridinium Salt | Mesityl magnesium bromide | 86% | High yield, reduced time, controlled. google.com |

This table compares different synthetic methodologies for preparing this compound and its derivatives, highlighting key parameters and advantages.

Advanced Spectroscopic and Structural Elucidation of 9 Amino 10 Methylacridinium

High-Resolution Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the structural integrity and purity of 9-Amino-10-methylacridinium following its synthesis. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical data for confirming the arrangement of atoms within the molecule.

¹H NMR spectroscopy is particularly useful for identifying the N-methyl group and the protons on the acridine (B1665455) ring system. google.com For instance, in a related compound, 9-mesityl-10-methylacridinium (B1239669), the N-methyl protons present a characteristic singlet peak in the NMR spectrum. google.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts observed in these spectra are essential for verifying the successful synthesis and purity of this compound and its derivatives. dntb.gov.ua

Table 1: Representative ¹H NMR Data for a 9-Substituted-10-methylacridinium Derivative.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aromatic | 8.89 | m | 2H |

| Aromatic | 8.46 | m | 2H |

| Aromatic | 7.93 | m | 2H |

| Aromatic | 7.76 | m | 2H |

| Aromatic | 7.26 | s | 2H |

| N-CH₃ | 4.94 | s | 3H |

| Other CH₃ | 1.68 | s | 6H |

| Other CH₃ | 1.46 | s | 3H |

Data adapted from a study on 9-mesityl-10-methylacridinium salt. google.com

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound cation. The absorption spectra reveal characteristic bands corresponding to π→π* transitions within the acridine chromophore. The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents on the acridine ring.

Studies have shown that the UV-Vis absorption spectra of 9-aminoacridinium (B1235168) and 10-methylacridinium (B81027) cations are measured to understand their interaction with various substances. oup.com The absorption spectra of this compound and its derivatives are typically recorded in the 200–500 nm range. For instance, the interaction of 9-aminoacridinium cations with polyelectrolytes results in a bathochromic shift (a shift to longer wavelengths) in the bound-dye spectrum, without the appearance of new bands. oup.com The molar absorbance of related acridinium (B8443388) compounds can be significant, indicating strong absorption of light. nih.gov

This compound and its derivatives are known for their strong fluorescence properties, making them valuable as fluorescent probes in biochemical assays and imaging. evitachem.comevitachem.com The photophysical properties, including fluorescence quantum yield and lifetime, are key parameters determined through fluorescence spectroscopy.

The fluorescence quantum yield, which is a measure of the efficiency of fluorescence, can be influenced by factors such as the solvent environment and the presence of quenchers. evitachem.com For example, the fluorescence of 9-aminoacridine (B1665356) is significantly quenched by guanine-cytosine (GC) base pairs in DNA, while adenine-thymine (AT) base pairs are responsible for its fluorescence. nih.govacs.org The fluorescence lifetime, the average time the molecule stays in its excited state before emitting a photon, is another critical parameter. Nanosecond fluorescence decay studies have been conducted on the complex of this compound with DNA, revealing multi-exponential decay behavior, which suggests the existence of multiple emitting sites with different quantum yields and lifetimes. nih.govacs.org The results for this compound bound to DNA were found to be very similar to those of 9-aminoacridine. nih.gov

Table 2: Fluorescence Decay Parameters for 9-Aminoacridine Bound to DNA.

| Component | Lifetime (τ, ns) | Quantum Yield (Φ) |

| I | 2.0 ± 0.3 | 0.06 ± 0.01 |

| II | 12.3 ± 0.7 | 0.35 ± 0.02 |

| III | 28.3 ± 0.5 | 0.81 ± 0.02 |

These data represent the different emitting sites of the dye when bound to DNA. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques provide definitive information about the three-dimensional structure of molecules in the solid state.

X-ray diffraction is a powerful tool for determining the precise arrangement of atoms in a crystalline solid. For this compound and its complexes, X-ray crystallography has revealed key structural features. For example, the crystal structure of this compound triiodide, formed by reacting this compound iodide with elemental iodine, has been determined. researchgate.netmolaid.com The structure consists of linear triiodide anions and this compound cations. researchgate.net These ions are assembled through π-π stacking interactions, a common feature in the crystal structures of acridinium compounds. evitachem.comresearchgate.net The cations in these stacks are shifted relative to one another. researchgate.net

X-Ray Diffraction Studies of Solid-State Structures

Molecular Structure and Conformational Dynamics of this compound

The distinct chemical and physical properties of this compound are fundamentally rooted in its unique molecular architecture. This section explores the structural characteristics and conformational behaviors that define this compound.

The core of this compound is a tricyclic acridine system, which is inherently planar. evitachem.comevitachem.com This planarity is a critical feature, as it facilitates significant intermolecular π-π stacking interactions. evitachem.comevitachem.com These interactions are non-covalent forces that occur between aromatic rings and are crucial in stabilizing the crystal structure of the compound. evitachem.com In the solid state, this compound cations often assemble into layered structures through these stacking forces. evitachem.comresearchgate.net

The strength and nature of these π-π stacking interactions are influenced by the electronic properties of the acridine ring system. The large, conjugated π-electron system across the three fused rings is a key contributor to its strong fluorescence, a property leveraged in various applications. google.com

Table 1: Crystallographic and Structural Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | This compound triiodide | researchgate.net |

| Crystal System | Not specified | researchgate.net |

| Space Group | Not specified | researchgate.net |

| Key Interaction | π-π stacking | researchgate.net |

| Cation Arrangement | Stacked, shifted by one ring | researchgate.netmolaid.com |

| Average I-I Bond Length (anion) | 2.915 Å | researchgate.net |

For instance, the introduction of bulky substituents can force a twist in the molecular structure. In a related compound, 9-mesityl-10-methylacridinium, severe steric hindrance between the mesityl group and the acridinium ring forces a perpendicular conformation between the two moieties. rsc.org This twisting has profound effects on the photophysical properties, leading to phenomena like twisted intramolecular charge transfer (TICT). rsc.org

Similarly, the substitution on the 9-amino group itself can lead to different conformational isomers. Studies on various 9-aminoacridine derivatives have shown that the nature of the substituent on the amino group, as well as on the acridine rings, dictates the molecule's preferred conformation and its ability to interact with other molecules, such as DNA. researchgate.netmdpi.com The introduction of nitro groups, for example, alters the electronic properties and the molecule's color in response to pH changes, which is a direct consequence of conformational and electronic structural changes. scielo.br

The position of substituents on the aromatic rings also plays a critical role in the strength of intermolecular interactions like π-π stacking. Research on substituted triptycene (B166850) systems, which model π-π stacking, has demonstrated that the relative position of a substituent (e.g., a methyl group in the ortho versus the para position) has a profound influence on the strength of these interactions. researchgate.net While not directly on this compound, these findings underscore the principle that substitution patterns are a key determinant of the conformational dynamics and intermolecular forces in acridine-based compounds.

Photophysical Phenomena and Electron Transfer Dynamics of 9 Amino 10 Methylacridinium

Excited State Characterization of 9-Amino-10-methylacridinium

The absorption of light by this compound leads to the formation of electronically excited states, which are central to its photochemical behavior. The properties of these excited states, including their energies, lifetimes, and deactivation pathways, are crucial for understanding its function in various applications.

Singlet and Triplet Excited State Energetics and Lifetimes

Upon photoexcitation, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). This excited state can then undergo several processes, including fluorescence, internal conversion, or intersystem crossing to a triplet state (T₁). The triplet state is characterized by having two unpaired electrons with parallel spins, making its transition from the singlet state a spin-forbidden process. libretexts.org Consequently, the lifetime of the triplet state is typically significantly longer than that of the singlet state. libretexts.org

For some acridinium (B8443388) derivatives, such as the 9-mesityl-10-methylacridinium (B1239669) ion, the photoexcitation leads to the formation of a triplet electron-transfer state with a high energy of 2.37 eV and a remarkably long lifetime. researchgate.net In contrast, studies on a related compound, the 9-mesityl-10-methylacridinium cation, have shown that illumination can lead to the formation of an acridinium-like, locally excited (LE) singlet state. capes.gov.br This LE state can then rapidly undergo charge transfer in polar solutions. capes.gov.br The resulting charge-transfer (CT) state has been observed to decay on a nanosecond timescale. capes.gov.br In the absence of oxygen, the triplet state of this cation has a lifetime of about 30 microseconds at room temperature, which extends to approximately 5 milliseconds in an ethanol (B145695) glass at 77 K. capes.gov.br

The energetics of these states are critical. For instance, the triplet energy of the 9-mesityl-10-methylacridinium ion's acridinium moiety has been reported to be lower than its electron-transfer state. researchgate.net The excited state energies for a neutral acridine (B1665455) radical were estimated to be 2.31 eV for the D1 excited state and 2.76 eV for a higher energy excited state. unc.edu

| Compound | Excited State | Energy (eV) | Lifetime | Conditions | Reference |

| 9-Mesityl-10-methylacridinium ion | Triplet ET State | 2.37 | Long-lived | Acetonitrile (B52724) | researchgate.net |

| 9-Mesityl-10-methylacridinium cation | Triplet State | - | ~30 µs | Room Temp, No O₂ | capes.gov.br |

| 9-Mesityl-10-methylacridinium cation | Triplet State | - | ~5 ms | 77 K, Ethanol Glass | capes.gov.br |

| Acridine Radical | D1 Excited State | 2.31 | - | - | unc.edu |

| Acridine Radical | Higher Excited State | 2.76 | - | - | unc.edu |

Fluorescence Quantum Yields and Deactivation Pathways

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com It provides insight into the competition between radiative (fluorescence) and non-radiative deactivation pathways. horiba.com These non-radiative pathways include internal conversion, vibrational relaxation, and intersystem crossing to the triplet state. horiba.com

The fluorescence quantum yields of 9-substituted 10-methylacridinium (B81027) ions can vary significantly depending on the substituent. For example, the fluorescence quantum yields (ΦFL) of Acr⁺−Xyl, Acr⁺−XylCl, and Acr⁺−XylF in acetonitrile were found to be 0.26, 0.56, and 0.65, respectively, which are considerably higher than that of the 9-mesityl derivative (Acr⁺−Mes) at 0.04. researchgate.net The low quantum yield in the latter is indicative of efficient non-radiative decay processes, such as photoinduced electron transfer.

Deactivation pathways are influenced by molecular structure and the surrounding environment. For instance, in donor-acceptor systems, the presence of a low-lying conical intersection can promote non-radiative decay through internal conversion, leading to low fluorescence quantum yields in dilute solutions. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms in this compound Systems

Photoinduced electron transfer is a key process in the photochemistry of this compound and its derivatives. rsc.orgnih.gov In these systems, the acridinium moiety typically acts as an electron acceptor. Upon excitation, it can accept an electron from a donor molecule, initiating a cascade of chemical reactions.

Driving Forces and Rate Constants of Electron Transfer

The feasibility and rate of a PET reaction are governed by the driving force (ΔG°), which is the change in Gibbs free energy for the electron transfer process. This driving force can be determined from the electrochemical and photophysical properties of the donor and acceptor. researchgate.net The relationship between the electron-transfer rate constant and the driving force is often described by the Marcus theory of electron transfer. researchgate.net

In systems involving 9-substituted 10-methylacridinium ions, the driving forces for both photoinduced electron transfer and back electron transfer have been systematically determined. researchgate.net The rate constants for electron transfer quenching of the excited singlet state of 10-methylacridinium (AcrMe⁺) by various thio-organic compounds were found to be in the range of 0.3–5.3 × 10¹⁰ M⁻¹ s⁻¹, depending on the charge of the quencher. researchgate.net For instance, the quenching rate constant for β-methylstyrene with 9-mesityl-10-methylacridinium (Mes-Acr⁺) was measured to be 6.9 ± 0.3 × 10⁹ M⁻¹ s⁻¹. acs.org

Observation and Characterization of Acridinyl Radicals

A direct consequence of PET to the acridinium moiety is the formation of a neutral acridinyl radical. The observation and characterization of this transient species provide direct evidence for the PET mechanism. rsc.orgnih.gov Techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy have been employed to detect and characterize these radicals. rsc.orgresearchgate.net

The photolysis of the 9-mesityl-10-methylacridinium cation in benzonitrile (B105546) has been shown to form an acridinyl radical, which was detected by both EPR and UV-visible spectroscopy. rsc.org Similarly, a water-soluble sensor based on the this compound chromophore demonstrated that PET is the quenching mechanism through the direct observation of a long-lived acridinyl radical. rsc.orgnih.gov The acridinyl radical (Acr•) exhibits strong absorptions in its UV-vis spectrum up to about 550 nm. chemrxiv.org

Influence of Environmental Factors on Fluorescence Quenching and PET

Environmental factors such as solvent polarity, pH, and the presence of micelles can significantly influence fluorescence quenching and PET processes. evidentscientific.com The polarity of the solvent can affect the energy levels of the excited states and the charge-separated states, thereby altering the driving force and rates of electron transfer. evidentscientific.comrsc.org In polar solvents, the charge-transfer state can be stabilized, which may facilitate PET. capes.gov.br

The pH of the solution is another critical factor, particularly for molecules with acidic or basic functional groups. For a this compound-based fluorescent sensor, an "off-on" response was observed when moving from a basic to an acidic solution, a change attributed to the modulation of PET by protonation. rsc.orgnih.gov

Anionic micelles have also been shown to modulate the PET process. The interaction of a protonated this compound sensor with anionic micelles led to a significant increase in the sensitivity of pH detection. rsc.orgnih.gov This is likely due to the partitioning of the sensor into the micellar environment, which alters its photophysical properties and its interaction with quenchers.

| Acridinium Derivative | Quencher | Rate Constant (k_q) (M⁻¹ s⁻¹) | Solvent | Reference |

| 10-Methylacridinium (AcrMe⁺) | Thio-organic compounds | 0.3–5.3 × 10¹⁰ | Aqueous | researchgate.net |

| 9-Mesityl-10-methylacridinium (Mes-Acr⁺) | β-Methylstyrene | 6.9 ± 0.3 × 10⁹ | - | acs.org |

| 9-Xylyl-10-methylacridinium (Xyl-Acr⁺) | β-Methylstyrene | 7.8 ± 0.3 × 10⁹ | - | acs.org |

Solvatochromic Behavior of this compound

The photophysical properties of this compound, particularly its fluorescence, are known to be sensitive to environmental factors such as the polarity of the solvent. evitachem.com This phenomenon, known as solvatochromism, refers to the change in the color of a substance, and hence its absorption or emission spectrum, when it is dissolved in different solvents. Such behavior is a hallmark of molecules that undergo a significant change in their electronic distribution, and thus their dipole moment, upon electronic excitation. beilstein-journals.org

In many solvatochromic molecules, including those related to acridinium dyes, the underlying mechanism involves an intramolecular charge-transfer (CT) or, in the case of ionic species, a charge shift (CS) that occurs upon absorption of light. beilstein-journals.org This photoinduced redistribution of charge creates an excited state that is electronically different from the ground state. Consequently, the surrounding solvent molecules, which were oriented to optimally stabilize the ground state, must reorganize to accommodate and stabilize the newly formed excited state. beilstein-journals.org This process, often termed solvent relaxation, lowers the energy of the excited state, and the extent of this stabilization directly influences the energy (and wavelength) of the emitted light, which is observed as a shift in the fluorescence spectrum. beilstein-journals.org

The nature of the solvatochromic shift—a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths—depends on whether the ground state or the excited state is more stabilized by an increase in solvent polarity. For many donor-acceptor systems, the excited state is more polar than the ground state, leading to a red shift in emission in more polar solvents. However, both positive and negative solvatochromism have been observed in related compounds. researchgate.net In some cases, a reversal of solvatochromic behavior is seen, where a compound might exhibit a red shift in solvents of intermediate polarity and a blue shift in highly polar protic solvents. This can be attributed to a change in the dominant solute-solvent interactions, such as the balance between the solvent's hydrogen-bond donating/accepting abilities and its general polarizability. researchgate.net

While specific experimental data for this compound across a wide range of solvents is not detailed in the available literature, the expected solvatochromic trends can be inferred from the properties of common solvents.

Table 1: Expected Solvatochromic Effects of Various Solvents on this compound

| Solvent | Dielectric Constant (ε) | Polarity/Polarizability | Hydrogen Bonding Ability | Expected Emission Shift (Relative to Nonpolar Solvent) |

|---|---|---|---|---|

| Toluene | 2.38 | Low | None | Minimal |

| Tetrahydrofuran (THF) | 7.58 | Moderate | H-bond acceptor | Moderate Red Shift |

| Dichloromethane (DCM) | 8.93 | High | Weak H-bond donor | Moderate to Large Red Shift |

| Acetone | 20.7 | High | H-bond acceptor | Large Red Shift |

| Acetonitrile (MeCN) | 37.5 | High | Weak H-bond acceptor | Large Red Shift |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | High | H-bond acceptor | Large Red Shift |

| Ethanol | 24.5 | High | H-bond donor & acceptor | Complex; Potentially Large Red Shift |

This table illustrates general expectations for a molecule exhibiting positive solvatochromism due to a more polar excited state. The actual behavior may vary based on specific solute-solvent interactions.

Computational Photophysics of this compound

Computational chemistry provides powerful tools for elucidating the complex photophysical and photochemical behavior of molecules like this compound. acs.orgnih.gov Theoretical calculations allow for the prediction of properties associated with electronically excited states and offer deep insights into the mechanisms governing phenomena such as electron transfer and solvatochromism. nih.gov

A range of computational methods is employed to study acridinium derivatives. Semi-empirical methods, such as PM3 and its configuration interaction variant (PM3/CI), have been used to investigate the structural changes that accompany electronic transitions between the ground state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁). nih.govresearchgate.net These methods can yield fundamental physicochemical characteristics, including dipole moments and charge distributions in these different electronic states, which helps to clarify the nature of the electronic transitions. nih.govresearchgate.net

For higher accuracy, methods based on Time-Dependent Density Functional Theory (TD-DFT) are frequently utilized. acs.orgchemrxiv.org TD-DFT is a robust quantum mechanical method for calculating the properties of excited states, including vertical excitation energies that correspond to absorption and emission spectra. To accurately model the behavior of molecules in solution, these calculations routinely incorporate the influence of the solvent through continuum solvation models. Widely used examples include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), which simulate the bulk electrostatic effects of the solvent environment. nih.govresearchgate.netchemrxiv.org

A pertinent case study, although on the related 9-mesityl-10-methylacridinium (MesAcr⁺) ion, highlights the power of these computational approaches. acs.org In this work, multiscale simulations combining quantum mechanics and molecular mechanics (QM/MM) were performed to explore the intramolecular charge-transfer (CT) dynamics. The simulations revealed that while the positive charge in the ground state resides on the acridinium moiety, photoexcitation triggers a transfer of the positive charge to the mesityl group, forming a biradicaloid CT state. acs.org

Crucially, these simulations provided insight into the reorganization energy of the molecule, a key parameter in the Marcus theory of electron transfer. acs.orgresearchgate.net The study demonstrated that the surrounding environment dramatically influences this reorganization energy. Solvation in a polar solvent like acetonitrile was found to substantially increase the reorganization energy, whereas encapsulation within a solvent-free porous aluminosilicate (B74896) framework (AlMCM-41) lowered it. acs.org Since the charge recombination process in this molecule occurs in the inverted region of the Marcus curve, a lower reorganization energy leads to a higher activation barrier for this non-radiative decay pathway. This computational finding successfully explained the experimentally observed extension of the excited-state lifetime upon encapsulation. acs.org

Table 2: Summary of Computational Methods in Photophysics

| Method/Model | Level of Theory | Purpose | Predicted Properties |

|---|---|---|---|

| PM3 / PM3-CI | Semi-empirical | Investigation of structural changes upon excitation | Molecular geometries (S₀, S₁, T₁), Dipole moments, Charge distributions |

| TD-DFT | Ab initio / DFT | Calculation of excited-state properties | Absorption/emission energies, Oscillator strengths, Electronic transition character (e.g., π-π*, CT) |

| PCM / COSMO | Solvation Model | Simulation of solvent effects | Solvatochromic shifts, Stabilization energies of ground and excited states in solution |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-Mesityl-10-methylacridinium |

| 9-thienyl-10-methylacridinium |

| 9(10-methyl)-acridinone |

| Acetonitrile |

| Acetone |

| Dichloromethane (DCM) |

| Dimethyl Sulfoxide (DMSO) |

| Ethanol |

| Tetrahydrofuran (THF) |

| Toluene |

Molecular Interaction Mechanisms of 9 Amino 10 Methylacridinium with Biological Systems in Vitro

Nucleic Acid Binding and Intercalation Mechanisms

9-Amino-10-methylacridinium is well-documented for its ability to bind and intercalate with nucleic acids. nih.gov This interaction is a hallmark of many acridine (B1665455) derivatives and is central to their biological activities. nih.govresearchgate.net

Studies have shown that this compound and its derivatives exhibit significant binding affinity for DNA. The binding process often involves the insertion of the planar acridine ring between the base pairs of the DNA double helix. nih.gov The affinity of this interaction can be influenced by the base composition of the nucleic acid. For instance, the fluorescence of the bound compound is significantly quenched by guanine-cytosine (GC) base pairs, while adenine-thymine (AT) base pairs contribute to its fluorescence. nih.gov This suggests a preferential interaction or a different electronic consequence of binding at GC-rich regions. nih.gov

Some acridine derivatives have been specifically designed to target GC-rich DNA sequences by incorporating side chains that can form hydrogen bonds with guanine (B1146940). nih.gov While detailed specificity studies for this compound itself are part of a broader understanding of acridine-DNA interactions, the general principle holds that both the acridine core and its substituents dictate the binding affinity and sequence preference. nih.govacs.org

The binding affinity of related acridinium (B8443388) derivatives to calf thymus DNA has been quantified, with binding constants (K) in the range of 7.3–7.7 × 10⁵ M⁻¹. acs.org It has also been noted that 9-aminoacridines can interact with both DNA and RNA. researchgate.netbioorganic-chemistry.com

The stability of the this compound-nucleic acid complex is attributed to two main types of non-covalent interactions: hydrogen bonding and π-stacking. evitachem.comresearchgate.net

π-Stacking Interactions : The planar aromatic structure of the acridinium ring is crucial for π-stacking interactions with the nucleobases of DNA and RNA. evitachem.comresearchgate.net These interactions, where the electron-rich aromatic systems overlap, are a primary driving force for intercalation. nih.gov The methylation at the N10 position enhances the cationic character of the ring, which promotes electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids, further stabilizing the complex.

Hydrogen Bonding : The exocyclic 9-amino group of this compound can act as a hydrogen bond donor, forming specific hydrogen bonds with acceptor atoms on the nucleic acid bases. nih.govcore.ac.uk These hydrogen bonds contribute to the specificity and stability of the binding. For example, in related acridine derivatives, hydrogen bonds have been observed between the side chain and the NH2 and N3 atoms of guanine in the minor groove of DNA. nih.gov

Table 1: Key Interactions in this compound-Nucleic Acid Complexes

| Interaction Type | Participating Groups on this compound | Participating Groups on Nucleic Acids | Primary Role |

|---|---|---|---|

| π-Stacking | Planar acridine ring system | Aromatic rings of nucleobases (A, T, G, C) | Major stabilizing force for intercalation. |

| Electrostatic | Cationic acridinium ring (N10-methyl) | Negatively charged phosphate backbone | Initial attraction and stabilization. |

| Hydrogen Bonding | 9-amino group | Acceptor atoms on nucleobases (e.g., N7 of guanine, O6 of guanine) | Specificity and additional stability. |

Fluorescence Decay Studies of this compound-Nucleic Acid Complexes

Fluorescence spectroscopy is a powerful tool for studying the interaction of this compound with nucleic acids. The fluorescence decay of this compound when bound to DNA is complex and has been described as a sum of three exponential functions. nih.gov This multi-exponential decay suggests the existence of multiple distinct binding environments for the dye on the DNA molecule. nih.gov

A study on the nonmutagenic this compound bound to DNA reported fluorescence decay behavior very similar to that of the mutagenic 9-aminoacridine (B1665356). nih.gov The results indicated at least three classes of emitting sites with different fluorescence lifetimes (τ) and quantum yields (φ). nih.gov The study concluded that AT base pairs are primarily responsible for the fluorescence of the bound dye, while GC base pairs cause significant quenching. nih.gov

Table 2: Fluorescence Decay Parameters for Acridine Dyes Bound to DNA

| Parameter | Class I Site | Class II Site | Class III Site |

|---|---|---|---|

| Lifetime (τ) | 2.0 ± 0.3 ns | 12.3 ± 0.7 ns | 28.3 ± 0.5 ns |

| Quantum Yield (φ) | 0.06 ± 0.01 | 0.35 ± 0.02 | 0.81 ± 0.02 |

Data from a study on 9-aminoacridine, with similar behavior reported for this compound. nih.gov

The fluorescence decay parameters are also dependent on the emission wavelength, which further supports the idea of heterogeneous binding sites. nih.gov

Various biophysical techniques have been employed to characterize the binding of acridine derivatives to DNA.

Equilibrium Dialysis : This technique has been used to study the interaction of acridine derivatives with DNA of varying GC content, helping to determine binding affinities and specificity. nih.gov

Viscometry : An increase in the viscosity of a DNA solution upon the addition of a small molecule is a classic indicator of intercalation. bioorganic-chemistry.com This is because the insertion of the molecule between base pairs lengthens and stiffens the DNA helix. Viscometry studies have established the intercalative binding mode for various acridine derivatives. bioorganic-chemistry.comresearchgate.net

UV-Visible Spectroscopy : The binding of this compound to DNA can be monitored by changes in its UV-Vis absorption spectrum. A decrease in the molar absorptivity (hypochromism) and a shift in the wavelength of maximum absorption (bathochromic shift) are typically observed upon intercalation. researchgate.net

Circular Dichroism (CD) Spectroscopy : CD spectroscopy provides information about the conformational changes in DNA upon ligand binding. The induction of a CD signal in the absorption region of the achiral acridine molecule upon binding to the chiral DNA is indicative of a specific interaction, such as intercalation. researchgate.net

Denaturation Temperature (Tm) Measurements : Intercalating agents like this compound generally increase the thermal stability of the DNA double helix. This is observed as an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. nih.gov

Interaction with Proteins and Enzymes (In Vitro)

While the primary biological target of this compound is considered to be nucleic acids, interactions with proteins and enzymes have also been reported for acridine derivatives. researchgate.net

The interaction of acridines with proteins can occur through various mechanisms, including binding to specific sites on enzymes or other proteins. researchgate.net For example, 9-aminoacridine has been shown to interact with DNA polymerase, inhibiting its function at higher concentrations. nih.gov This suggests that besides DNA intercalation, direct interaction with proteins involved in DNA replication can also contribute to its biological effects. nih.gov

The planar and aromatic nature of the acridine ring allows for π-stacking interactions with aromatic amino acid residues in proteins, such as tryptophan, tyrosine, and phenylalanine. nih.govfupress.net Furthermore, the cationic charge can lead to electrostatic interactions with negatively charged amino acid residues like aspartate and glutamate (B1630785) on the protein surface. richmond.edu

Mechanistic Studies of Enzyme Inhibition (e.g., FtsZ inhibition)

The bacterial cytoskeletal protein FtsZ is a crucial component in cell division, forming a contractile ring at the division site. patsnap.com Its inhibition presents a promising strategy for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. patsnap.comresearchgate.net FtsZ inhibitors act by disrupting the protein's polymerization and GTPase activity, which are essential for the formation of the Z-ring and subsequent bacterial cytokinesis. patsnap.com This disruption can occur through various mechanisms, such as preventing GTP binding or stabilizing the FtsZ monomer to prevent its assembly into filaments. patsnap.com

Derivatives of this compound have been investigated as potential FtsZ inhibitors. For instance, novel fascaplysin (B45494) derivatives, which share a core structural similarity, have been designed and synthesized to target FtsZ. researchgate.netdntb.gov.ua These compounds have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and VRE. researchgate.net Mechanistic studies suggest that these derivatives can disrupt the GTPase activity and polymerization of FtsZ. researchgate.net Some derivatives have been shown to promote FtsZ polymerization while disrupting the formation of the Z-ring at the division site, ultimately leading to cell death. researchgate.net The antibacterial efficacy of these compounds is linked to their ability to interfere with the in vitro polymerization of FtsZ. researchgate.net

The core region of some inhibitory proteins that target FtsZ has been identified, highlighting specific amino acid sequences responsible for the inhibitory action. frontiersin.org The interaction between inhibitors and FtsZ can involve binding to specific sites on the protein, leading to conformational changes that hinder its function. frontiersin.org While the precise binding mode of this compound itself on FtsZ is not explicitly detailed in the provided results, the studies on its derivatives provide strong evidence for the FtsZ inhibition mechanism.

Supramolecular Assembly and Aggregation Behavior in Biological Mimetic Environments

The self-assembly of molecules into larger, ordered structures is a fundamental process in biological systems. frontiersin.orgmdpi.com In environments that mimic biological conditions, such as in the presence of micelles or lipid vesicles, the aggregation behavior of compounds like this compound can be influenced by various factors. core.ac.ukub.edunih.gov

Studies on surfactant-like peptides, which are composed of hydrophobic and charged segments, show they can assemble into various morphologies like micelles, fibers, and vesicles. frontiersin.org The final structure is dependent on the amino acid composition, sequence, and environmental factors such as pH and ionic strength. frontiersin.orgfrontiersin.org Similarly, aromatic amino acids tend to aggregate in hydrophilic environments due to hydrophobic and π-π stacking interactions. frontiersin.org

In the context of this compound, its aggregation has been observed in different settings. For example, the fluorescence of 9-aminoacridine, a closely related compound, is quenched in lipid vesicles with negatively charged headgroups when a pH gradient is applied. nih.gov This quenching is attributed to the formation of dimers that transition to an excimer state. nih.gov The formation of these aggregates is reversible upon dissipation of the proton gradient. nih.gov

The aggregation of this compound and similar molecules can also be influenced by interactions with other molecules. For instance, the aggregation of micelles can be induced by ions, affecting the release of encapsulated molecules. rsc.org The presence of a carbonate ester moiety in certain ionic liquids, for example, enhances micellization compared to non-functionalized counterparts. ub.edu While direct studies on the supramolecular assembly of this compound in various biological mimetic environments are not extensively detailed, the behavior of related acridine dyes and other amphiphilic molecules provides insights into the potential aggregation mechanisms. frontiersin.orgnih.govresearchgate.net

Kinetics of Fluorescence Quenching by Biological Molecules (e.g., purine (B94841) mononucleotides, amino acids, antioxidants)

The fluorescence of this compound can be quenched by various biological molecules, a process that provides valuable information about their interaction kinetics. oup.comacs.org This quenching can occur through static or dynamic mechanisms, or a combination of both. oup.comresearchgate.net Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, while dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher. researchgate.net

Purine Mononucleotides: The kinetics of fluorescence quenching of this compound by purine mononucleotides like adenosine (B11128) 5′-monophosphate (AMP) and guanosine (B1672433) 5′-monophosphate (GMP) have been studied in detail. oup.comacs.orgresearchgate.net The quenching process involves both static and dynamic components. oup.com The formation of a complex in both the ground and excited singlet states is a key feature of the interaction. researchgate.net The rate constant for complex formation is on the order of 10⁹ M⁻¹s⁻¹, indicating a diffusion-controlled reaction. researchgate.net The complex with GMP is non-radiative, while the complex with AMP exhibits weak fluorescence. acs.orgresearchgate.net Interestingly, the quenching behavior of the nonmutagenic 10Me-9AA is very similar to that of the mutagenic 9-aminoacridine (9AA). acs.org

Amino Acids: The fluorescence of acridinium compounds, including 10-methylacridinium (B81027), is quenched by sulfur-containing amino acids. researchgate.net This quenching is monitored using both steady-state and time-resolved fluorescence techniques, and Stern-Volmer plots indicate a static component to the quenching. researchgate.net The quenching rate constants are influenced by the ionic strength of the solution. researchgate.net Photoinduced electron transfer from the sulfur atom of the amino acid to the excited acridine molecule is proposed as a likely mechanism. researchgate.net In contrast, the quenching rate constants for amino acids like alanine (B10760859) and glycine (B1666218) are significantly lower. researchgate.net Studies with aromatic amino acids have also shown fluorescence quenching, with the formation of a 1:1 complex through electrostatic attraction and aromatic stacking interactions being a proposed mechanism. sioc-journal.cn

Antioxidants: The fluorescence of 9-aminoacridine, and by extension this compound, is also quenched by certain antioxidants. researchgate.net The process is often characterized by a static quenching mechanism involving the formation of a ground-state complex. researchgate.net The bimolecular quenching rate constants can be quite high, and the free energy change for the electron transfer process can be calculated using the Rehm-Weller equation. researchgate.net The antioxidant activity of the quencher molecules can also be a factor in the quenching mechanism. researchgate.net

Interactive Data Table: Quenching Parameters of this compound with Purine Mononucleotides

| Quencher | Temperature (°C) | kq (109 M-1s-1) | Kg (M-1) | Mechanism | Reference |

| AMP | 25 | 3.5 - 7 | 100 - 200 | Static & Dynamic | researchgate.net |

| GMP | 25 | 3.5 - 7 | 200 - 400 | Static & Dynamic | researchgate.net |

kq: Bimolecular quenching rate constant; Kg: Ground-state complex formation constant

Interactive Data Table: Fluorescence Quenching by Amino Acids| Fluorophore | Quencher | Quenching Mechanism | Key Finding | Reference |

| 10-Methylacridinium | Sulfur-containing amino acids | Static & Dynamic | Electron transfer from sulfur atom | researchgate.net |

| Aromatic amino acids | Analgin (quencher) | Static | Formation of 1:1 complex | sioc-journal.cn |

Applications of 9 Amino 10 Methylacridinium in Advanced Analytical and Biochemical Methodologies

Development of 9-Amino-10-methylacridinium as a Fluorescent Probe and Dye

The strong fluorescence of this compound makes it a versatile compound for use as a fluorescent probe and dye in various biochemical and cellular studies. evitachem.comsolubilityofthings.com Its utility stems from its ability to interact with biological macromolecules through mechanisms like π-π stacking and hydrogen bonding, often resulting in significant changes to its fluorescent properties upon binding. evitachem.com This characteristic is exploited to visualize, detect, and quantify biological targets.

This compound and its derivatives are effective fluorescent probes for nucleic acids. researchgate.net The planar structure of the acridinium (B8443388) ring allows it to intercalate, or insert itself, between the base pairs of double-stranded DNA (dsDNA). ontosight.ai This interaction alters the photophysical properties of the dye, providing a basis for detection. Nanosecond fluorescence decay studies have been conducted on the complex formed between this compound and DNA to understand the dynamics of this interaction. acs.org

This intercalating ability makes it a useful stain for visualizing and quantifying nucleic acids. ontosight.airesearchgate.net The fluorescence of these probes can be significantly enhanced upon binding to DNA, a "light-up" characteristic that is ideal for reducing background signal and increasing sensitivity in detection assays. nih.gov Researchers have synthesized various 9-aminoacridine (B1665356) derivatives to serve as fluorescent molecular probes, leveraging their planarity and hydrogen-bonding capability for DNA binding. researchgate.net The hybridization of fluorescent oligonucleotides, which can be derivatized with acridine-based dyes, to target nucleic acid sequences allows for detection through fluorescence energy transfer (FRET). nih.gov

Table 1: Research Findings on 9-Aminoacridine Derivatives in Nucleic Acid Analysis Use the slider to see the full table.

| Derivative Type | Application | Key Finding | Citation |

| N-aryl-9-amino-substituted acridizinium | DNA "light-up" probe | Fluorescence intensity increases 10- to 50-fold upon addition of calf thymus DNA. | nih.gov |

| 9-Aminoacridine-peptide conjugates | Fluorescence lifetime assays | A derivative with a fluorescence lifetime of 17.0 ns in PBS was developed for use in assays. | rsc.org |

| General 9-aminoacridine derivatives | DNA binding probes | Planarity and hydrogen bonding ability are key for use as DNA binding probes. | researchgate.net |

| Fluorescent oligonucleotides with acridine (B1665455) dyes | FRET-based detection | Used to probe the primary and secondary structure of DNA fragments. | nih.gov |

In fluorescence microscopy, this compound and related compounds serve as effective staining agents for visualizing cellular components. numberanalytics.com As cell-permeant dyes, they can enter living or fixed cells and bind to specific structures, most notably the nucleus, due to their affinity for DNA. lumiprobe.com This allows for clear visualization and nuclear counterstaining in multicolor imaging experiments. lumiprobe.com

The strong fluorescence of these dyes provides the necessary contrast to highlight specific cellular features against the background. For instance, LUCS® 5, a far-red fluorescent DNA dye with a core structure related to acridines, readily permeates cell membranes and intercalates into dsDNA, allowing for stoichiometric measurement of nuclear DNA content. lumiprobe.com This property is valuable for applications such as cell cycle analysis and as a nuclear counterstain in high-content screening and flow cytometry. lumiprobe.com The development of advanced imaging systems, which can utilize multiple fluorescent channels, enhances the utility of such dyes by allowing for simultaneous visualization of different cellular components. moleculardevices.combio-rad.com

The sensitivity of this compound's fluorescence to its local environment makes it an excellent molecular probe for investigating the interactions between small molecules and biomolecules like proteins and nucleic acids. evitachem.comgoogle.com A key application is in the development of "light-up" probes, which are compounds that are minimally fluorescent in aqueous solution but exhibit a dramatic increase in fluorescence intensity upon binding to a biological target. nih.gov

This phenomenon occurs because the binding event, often within a hydrophobic pocket of a protein or intercalated in DNA, restricts the rotational and vibrational freedom of the dye molecule, reducing non-radiative decay pathways and thus increasing fluorescence quantum yield. N-aryl-9-amino-substituted acridizinium derivatives, for example, show a 10- to 50-fold increase in fluorescence when they bind to bovine serum albumin (BSA) or DNA. nih.gov This property allows for the development of simple, wash-free assays for detecting these biomolecules. Similarly, the fluorescence of probes like 2-aminopurine (B61359) can be quenched upon binding of small molecules, such as proflavine (B1679165) (a diaminoacridine), to an RNA target, providing a method to screen for RNA-binding compounds. acs.org

Applications in Fluorescence Microscopy for Cellular Imaging (Staining and Visualization of Cellular Structures)

Chemiluminescence-Based Assay Development

Acridinium compounds, including derivatives of this compound, are renowned for their application as chemiluminescent labels. ontosight.ai Chemiluminescence is the emission of light from a chemical reaction, and acridinium salts are highly efficient in this regard, reacting under mild conditions (e.g., with hydrogen peroxide at a slightly alkaline pH) to produce a flash of light. google.com This high efficiency and the ability to trigger the light emission on demand make them ideal for sensitive, quantitative bioassays. nih.gov

Acridinium esters and carboxamides are widely used as chemiluminescent labels that can be covalently attached to a variety of biomolecules, including antibodies, antigens, and nucleic acid probes, without significantly compromising their biological activity. google.comgoogle.com These labeled molecules then serve as reporters in various assay formats, particularly immunoassays and nucleic acid hybridization assays. ontosight.aigoogle.com

The high sensitivity of chemiluminescence makes acridinium-based assays suitable for the quantitative detection of a wide range of specific analytes, often at very low concentrations. google.com These assays are used for detecting proteins, such as in tests for left ventricular dysfunction by measuring N-terminal pro-brain natriuretic peptide, and nucleic acids in hybridization protection assays. google.comportlandpress.com

A notable application is the detection of sulfur nucleophiles. nih.govresearchgate.net Thiol-containing compounds, which are biologically significant, can be quantified using acridinium-based chemiluminescence. nih.gov A luminometric method utilizing a 9-cyano-10-methylacridinium salt has been developed for the quantification of sulfhydryl compounds like N-acetyl-l-cysteine and glutathione. nih.govresearchgate.net In this system, the acridinium cation is oxidized by molecular oxygen in an alkaline medium in the presence of the sulfur nucleophiles, generating a chemiluminescent signal without the need for hydrogen peroxide. nih.gov The amount of light produced is linearly proportional to the concentration of the analyte. nih.gov

Table 2: Detection Limits for Analytes Using Acridinium-Based Chemiluminescence Use the slider to see the full table.

| Analyte | Acridinium Compound Used | Detection Limit | Citation |

| Sulfur Nucleophiles (e.g., N-acetyl-l-cysteine) | 9-cyano-10-methylacridinium salt | 0.19–1.73 μM | nih.govresearchgate.net |

| D-phenylalanine | Acridinium ester-labeled antibody | 1.76 pmol/ml (Sequential-Injection Immunoassay) | nih.gov |

| Co2+ (enhancer) | 9-Mesityl-10-methylacridinium (B1239669) ion | 28 pM | researchgate.net |

Mechanistic Investigations of Chemiluminogenic Oxidation Pathways

The chemiluminescence of acridinium compounds, including this compound derivatives, is a subject of intense study due to its applications in highly sensitive analytical assays. The emission of light from these reactions is the result of the formation of an electronically excited product, typically 10-methyl-9-acridinone.

The process is initiated by the nucleophilic addition of an oxidant, often hydrogen peroxide (OOH-), to the electrophilic C(9) carbon of the acridinium core. nih.gov This addition can occur in weakly acidic, neutral, or alkaline media and sets off a cascade of events leading to light emission. nih.gov Computational studies, utilizing methods like density functional theory (DFT), have been instrumental in mapping the reaction pathways. nih.govsemanticscholar.org These studies have shown that the initial addition of the hydroperoxide anion is a critical step. nih.gov

Subsequent processes can lead to the elimination of different small molecules depending on the pH, such as OCNH in weakly acidic and neutral environments, or OCN- in alkaline conditions. nih.gov The exothermicity of these elimination steps is substantial enough to generate the 10-methyl-9-acridinone product in an electronically excited state. nih.gov This excited molecule then relaxes to its ground state by emitting a photon, which is observed as chemiluminescence. nih.gov

Researchers have also investigated the chemiluminescence of acridinium derivatives in the presence of thiols and molecular oxygen, demonstrating that hydrogen peroxide is not always a necessary component. researchgate.net The intensity of the light produced in these systems is proportional to the concentration of the nucleophile, a principle that can be harnessed for quantitative analysis. researchgate.net

Advanced Sensor Design Utilizing this compound Chromophores

The distinct photophysical properties of this compound and its derivatives make them excellent candidates for the development of advanced chemical sensors. evitachem.com Their strong fluorescence can be modulated by environmental factors, forming the basis for a range of sensing applications. evitachem.com

Fluorescent pH Sensors

Derivatives of this compound have been engineered to function as highly effective fluorescent pH sensors. researchgate.netrsc.org A common design involves attaching a receptor unit, such as a 2-(diethylamine)ethyl chain, to the 9-amino position of the acridinium chromophore. rsc.orgrsc.org These sensors exhibit a distinct "off-on" fluorescence response when transitioning from a basic to an acidic environment. rsc.orgrsc.org

The mechanism behind this switching behavior is often photoinduced electron transfer (PET). rsc.orgrsc.org In basic conditions, the lone pair of electrons on the amine receptor is available to be transferred to the excited acridinium fluorophore, quenching its fluorescence (the "off" state). Upon protonation of the amine in acidic conditions, this electron transfer is inhibited, and the fluorescence of the acridinium core is restored (the "on" state). rsc.orgrsc.org The observation of a long-lived acridinyl radical has provided direct evidence for this PET mechanism. rsc.orgrsc.org

The sensitivity of these pH sensors can be further enhanced by incorporating them into systems with anionic micelles. rsc.orgrsc.org The interaction between the protonated sensor and the micelles leads to a significant improvement in the ability to detect small changes in pH. rsc.orgrsc.org

Ion Sensing Applications (e.g., Hg2+ ions)

The fluorescence of acridinium derivatives can also be selectively modulated by the presence of specific metal ions, enabling their use as ion sensors. For instance, 9-mesityl-10-methylacridinium (Mes-Acr+) has been shown to be an effective sensor for mercury(II) ions (Hg2+) in aqueous solutions. nih.gov

In near-neutral conditions, Mes-Acr+ in the presence of poly(methacrylic acid) (PMAA) exhibits very weak emission. nih.gov However, the introduction of even trace amounts of Hg2+ causes a rapid and significant increase in fluorescence. nih.gov This "turn-on" response allows for the detection of Hg2+ with a low detection limit of 43.6 nM. nih.gov This method is advantageous as it is fast, cost-effective, and performed in an environmentally friendly, fully aqueous medium. nih.gov The same system can also be used to detect copper(II) ions (Cu2+), which, in contrast, selectively quench the fluorescence of the dye/polymer mixture. nih.gov

Solvatochromic Sensor Arrays for Solvent Discrimination

A single acridinium derivative, 9-mesityl-10-methylacridinium ion (Acr+-Mes), can function as a solvatochromic sensor array for visually discriminating between different solvents. rsc.orgresearchgate.net This capability stems from the compound's composite fluorescent response, which is sensitive to solvent polarity, the dispersed state of the molecule, and lone-pair–π interactions. rsc.orgresearchgate.net

When dissolved in various solvents, Acr+-Mes exhibits different fluorescent colors. rsc.orgresearchgate.net By extracting the RGB (red, green, blue) values from the fluorescence images, a unique response pattern can be created for each solvent. rsc.orgresearchgate.net Using principal component analysis, a statistical method, this single-compound sensor array has been used to successfully discriminate and identify a range of common solvents with 100% accuracy. rsc.orgresearchgate.net This approach has also been shown to be effective for discriminating binary solvent mixtures and for the quantitative detection of dimethyl sulfoxide (B87167) (DMSO) in other solvents. rsc.orgresearchgate.net

Catalytic Applications of this compound Derivatives in Organic Synthesis

Derivatives of this compound have emerged as powerful organic photoredox catalysts, driving a variety of important transformations in organic synthesis. evitachem.com These metal-free catalysts are activated by visible light and can facilitate reactions under mild conditions. nih.govsigmaaldrich.com

Photo-Redox Catalysis for Organic Transformations (e.g., hydroamination, selective oxidation, decarboxylation)

Hydroamination: A notable application of 9-mesityl-10-methylacridinium tetrafluoroborate (B81430) is in the anti-Markovnikov hydroamination of alkenes. nih.govacs.org When irradiated with visible light in the presence of a thiol co-catalyst, this acridinium salt can catalyze the addition of an amine across a carbon-carbon double bond with complete regioselectivity, favoring the less substituted product. nih.govsigmaaldrich.comacs.org This method has been successfully applied to both intramolecular and intermolecular reactions, providing access to a variety of important nitrogen-containing heterocyclic compounds. nih.govacs.org The proposed mechanism involves the oxidation of the unsaturated amine by the excited state of the acridinium catalyst. nih.gov